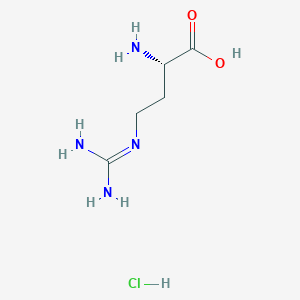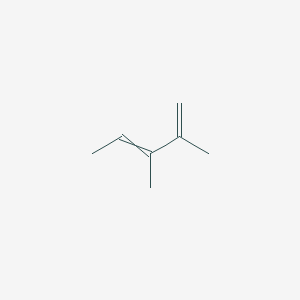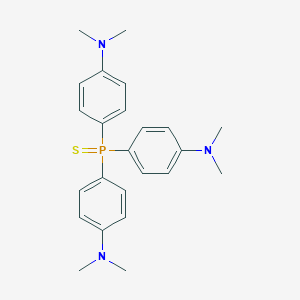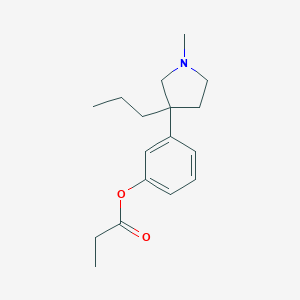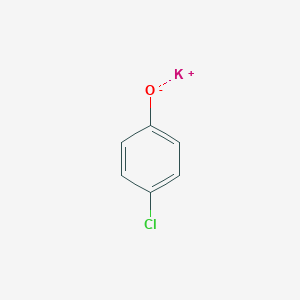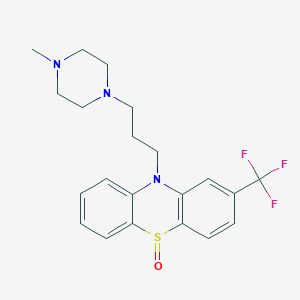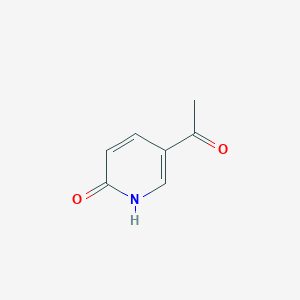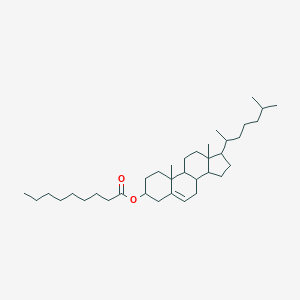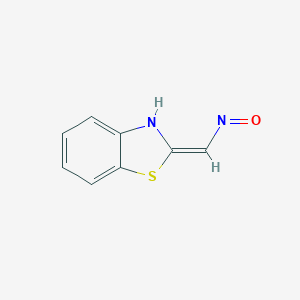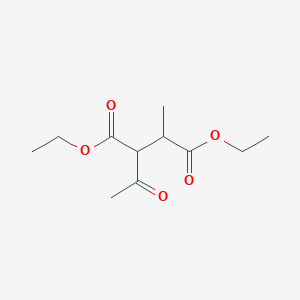
Diethyl 2-acetyl-3-methylbutanedioate
Descripción general
Descripción
Diethyl 2-acetyl-3-methylbutanedioate, also known as ethyl acetylacetate, is a widely used organic compound in the field of chemistry. It is a colorless liquid with a fruity odor and is commonly used as a solvent and reagent in organic synthesis. Ethyl acetylacetate has a unique molecular structure that makes it a valuable compound in various chemical applications.
Mecanismo De Acción
The mechanism of action of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the carbonyl group in its molecular structure. It is also known to undergo condensation reactions with aldehydes and ketones to form β-diketones.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate. However, it is considered to be a non-toxic and non-irritant compound. It has been reported to exhibit antioxidant and anti-inflammatory properties in vitro studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various organic compounds. It is also a relatively inexpensive reagent that is readily available. However, one of the limitations of using Diethyl 2-acetyl-3-methylbutanedioate acetylacetate is its low boiling point, which can make it difficult to handle in some experiments.
Direcciones Futuras
There are several future directions for the research and application of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate. One of the areas of research is the development of new synthetic methods for the preparation of Diethyl 2-acetyl-3-methylbutanedioate acetylacetate. Another area of research is the exploration of its potential as a drug candidate due to its reported antioxidant and anti-inflammatory properties. Additionally, there is a need for further studies on the biochemical and physiological effects of Diethyl 2-acetyl-3-methylbutanedioate acetylacetate to fully understand its potential applications.
Aplicaciones Científicas De Investigación
DiDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate is a versatile compound that finds application in various scientific research fields. It is used as a starting material for the synthesis of various organic compounds such as heterocycles, pharmaceuticals, and agrochemicals. Ethyl acetylacetate is also used as a reagent in analytical chemistry for the determination of metal ions and as a solvent in chromatography. In addition, it finds application in the flavor and fragrance industry as a flavoring agent.
Propiedades
Número CAS |
1113-77-5 |
|---|---|
Nombre del producto |
Diethyl 2-acetyl-3-methylbutanedioate |
Fórmula molecular |
C11H18O5 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
diethyl 2-acetyl-3-methylbutanedioate |
InChI |
InChI=1S/C11H18O5/c1-5-15-10(13)7(3)9(8(4)12)11(14)16-6-2/h7,9H,5-6H2,1-4H3 |
Clave InChI |
OENLGWSJMMRFNN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C(C(=O)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(C)C(C(=O)C)C(=O)OCC |
Sinónimos |
3-Acetyl-2-methylbutanedioic acid diethyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


